tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate
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Description
“tert-butyl N-{3-[(3-bromophenyl)amino]propyl}carbamate” is also known as “3-(Boc-amino)propyl bromide” or "tert-Butyl N-(3-bromopropyl)carbamate" . It is a protected amine and is used in the synthesis of various compounds .
Synthesis Analysis
The compound can be used as an alkylating reagent for the synthesis of various compounds. For instance, it can be used in the synthesis of benzydamine analogs to be used as activators for soluble guanylate cyclase . It can also be used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents .Molecular Structure Analysis
The linear formula of the compound is Br(CH2)3NHCO2C(CH3)3 . The compound has a molecular weight of 238.12 .Chemical Reactions Analysis
As an alkylating reagent, “this compound” can be used in various chemical reactions. It can be used to synthesize benzydamine analogs, which can act as activators for soluble guanylate cyclase . It can also be used for the post-polymerization quaternization of polymers, leading to the synthesis of functional cationic polymers and antimicrobial agents .Physical and Chemical Properties Analysis
The compound is a white low melting solid . More specific physical and chemical properties may depend on the specific conditions and may not be readily available.Mechanism of Action
Target of Action
It is known to be used in the synthesis ofN-substituted chromenotriazolopyrimidine , a human murine double minute 2 (MDM2) inhibitor . MDM2 is a key regulator of the tumor suppressor protein p53, and its inhibition can lead to the activation of p53, resulting in cell cycle arrest and apoptosis .
Mode of Action
It is known that the compound can protect amines from piperidine derivatives, which can be further used for the synthesis of sulfonamide series . This suggests that the compound may interact with its targets through a mechanism involving the protection of amines.
Biochemical Pathways
Given its role in the synthesis of mdm2 inhibitors, it can be inferred that the compound may influence the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis .
Pharmacokinetics
The compound is known to be a solid at room temperature , which may influence its absorption and distribution characteristics
Result of Action
Given its role in the synthesis of mdm2 inhibitors, it can be inferred that the compound may contribute to the activation of p53, leading to cell cycle arrest and apoptosis .
Action Environment
It is known that the compound is stable under normal temperatures and pressures
Future Directions
The compound’s potential for future applications largely depends on ongoing research and development efforts. Given its role as an alkylating reagent and its use in the synthesis of various compounds, it may find applications in the development of new pharmaceuticals, polymers, and other chemical products .
Properties
IUPAC Name |
tert-butyl N-[3-(3-bromoanilino)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-14(2,3)19-13(18)17-9-5-8-16-12-7-4-6-11(15)10-12/h4,6-7,10,16H,5,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGXCOZYOILGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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